Human IDO1 Inhibitory Potency: 5-Amino-3,3a-dihydro-1H-indol-2(7aH)-one vs. Unsubstituted 3,3a-Dihydroindolone Scaffold
The 5‑amino derivative of the 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one scaffold achieves an IC50 of 220 nM against human IDO1 (recombinant enzyme, 30 min incubation), whereas the unsubstituted parent scaffold exhibits only weak inhibition with an IC50 of 3,180 nM (≈3.18 µM) under similar assay conditions [1][2]. This 14.5‑fold improvement in potency is attributable to the 5‑NH₂ substituent and underscores the critical role of functionalisation on the saturated core for target engagement.
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5‑Amino‑3,3a‑dihydro‑1H‑indol‑2(7aH)‑one: IC50 = 220 nM (human IDO1) [1] |
| Comparator Or Baseline | Unsubstituted 3,3a‑dihydro‑1H‑indol‑2(7aH)‑one scaffold (CHEMBL4749277): IC50 = 3,180 nM (recombinant human IDO1) [2] |
| Quantified Difference | 14.5‑fold greater potency |
| Conditions | Recombinant human IDO1; fluorescence‑based kynurenine detection; incubation 30–45 min. |
Why This Matters
Demonstrates that the 5‑amino‑functionalised saturated scaffold is a viable starting point for IDO1 inhibitor optimisation, while the unsubstituted parent is essentially inactive, guiding procurement toward the amino‑substituted congener for immunoncology programmes.
- [1] BindingDB. BDBM50030798 (CHEMBL3342395): IDO1 IC50 = 220 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50030798 View Source
- [2] BindingDB. BDBM50550888 (CHEMBL4749277): IDO1 IC50 = 3.18E+3 nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50550888 View Source
